1-(3-Chlorophenyl)-2-methylpropan-2-ol
Overview
Description
1-(3-Chlorophenyl)-2-methylpropan-2-ol is an organic compound with the molecular formula C10H13ClO It is a chiral molecule, meaning it exists in two enantiomeric forms
Mechanism of Action
Target of Action
It is structurally similar to other compounds such as 1-(3-chlorophenyl)piperazine , which are known to interact with various neurotransmitter receptors in the brain .
Mode of Action
Based on its structural similarity to 1-(3-chlorophenyl)piperazine , it may interact with neurotransmitter receptors, leading to changes in neuronal signaling.
Biochemical Pathways
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , are known to affect serotonergic pathways in the brain .
Pharmacokinetics
A study on a structurally similar compound, bupropion, showed rapid equilibration across the blood-brain barrier .
Result of Action
Similar compounds such as 1-(3-chlorophenyl)piperazine have been reported to cause stimulation, euphoria, enhanced confidence, increased libido, and enhanced sociability .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)-2-methyl-2-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 1-(3-Chlorophenyl)-2-methyl-2-propanol can bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 1-(3-Chlorophenyl)-2-methyl-2-propanol on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth, differentiation, and survival . By modulating this pathway, 1-(3-Chlorophenyl)-2-methyl-2-propanol can impact cellular responses to external stimuli and stress. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, apoptosis, and other critical cellular processes .
Molecular Mechanism
At the molecular level, 1-(3-Chlorophenyl)-2-methyl-2-propanol exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 1-(3-Chlorophenyl)-2-methyl-2-propanol can activate or inhibit receptor proteins, leading to changes in intracellular signaling cascades and gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-Chlorophenyl)-2-methyl-2-propanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different biochemical properties and effects compared to the parent compound. Additionally, long-term exposure to 1-(3-Chlorophenyl)-2-methyl-2-propanol in in vitro and in vivo studies has shown that it can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)-2-methyl-2-propanol vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or receptor function . At higher doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of 1-(3-Chlorophenyl)-2-methyl-2-propanol in research and potential therapeutic applications.
Metabolic Pathways
1-(3-Chlorophenyl)-2-methyl-2-propanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates and metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(3-Chlorophenyl)-2-methyl-2-propanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability . For instance, certain transporters may facilitate the uptake of 1-(3-Chlorophenyl)-2-methyl-2-propanol into cells, while binding proteins can sequester the compound in specific cellular compartments . These processes are crucial for understanding the compound’s pharmacokinetics and dynamics.
Subcellular Localization
The subcellular localization of 1-(3-Chlorophenyl)-2-methyl-2-propanol is influenced by various targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the mitochondria can influence mitochondrial function and energy metabolism, while localization to the nucleus can impact gene expression and cellular signaling . Understanding the subcellular localization of 1-(3-Chlorophenyl)-2-methyl-2-propanol is essential for elucidating its precise biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with isobutylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows: [ \text{3-Chlorobenzaldehyde} + \text{Isobutylmagnesium chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-chlorophenyl)-2-methyl-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield 1-(3-chlorophenyl)-2-methylpropane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(3-chlorophenyl)-2-methyl-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(3-Chlorophenyl)-2-methyl-2-propanone.
Reduction: 1-(3-Chlorophenyl)-2-methylpropane.
Substitution: 1-(3-Chlorophenyl)-2-methyl-2-chloropropane.
Scientific Research Applications
1-(3-Chlorophenyl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar structure but different functional groups.
1-(3-Chlorophenyl)-2-(methylamino)-1-propanone: Another compound with a similar core structure but different substituents.
Uniqueness: 1-(3-Chlorophenyl)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJIFPQDIPGVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294997 | |
Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-67-2 | |
Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1754-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-α,α-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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